2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride
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Overview
Description
2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride typically involves the chlorination of 1,3-benzothiazole-6-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of sulfonic acids.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .
Comparison with Similar Compounds
- 1,3-Benzothiazole-6-sulfonyl chloride
- 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
- 1-Benzothiophene-3-sulfonyl chloride
Uniqueness: 2-Chloro-1,3-benzothiazole-6-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity and allows for selective modifications at the chlorine and sulfonyl fluoride positions. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H3ClFNO2S2 |
---|---|
Molecular Weight |
251.7 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-6-sulfonyl fluoride |
InChI |
InChI=1S/C7H3ClFNO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H |
InChI Key |
LASSMQJIQKSXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)F)SC(=N2)Cl |
Origin of Product |
United States |
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